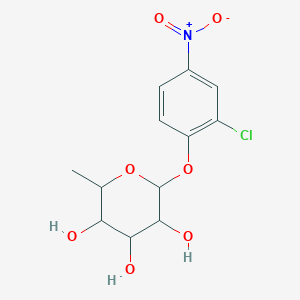

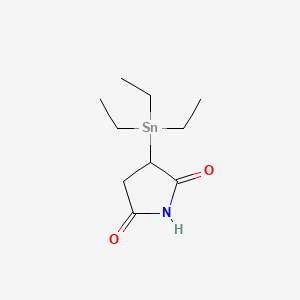

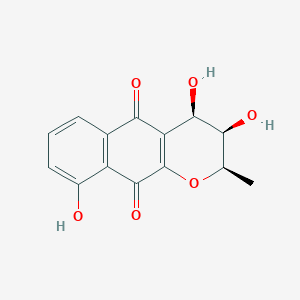

![molecular formula C18H13ClN2O3S B1226331 5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B1226331.png)

5-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MDG 548 es un compuesto orgánico sintético que funciona como un agonista del receptor activado por proliferadores de peroxisomas gamma (PPARγ) . Se identificó mediante cribado virtual y se validó mediante ensayos in vitro . El compuesto ha demostrado un potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

MDG 548 se sintetiza a través de una serie de reacciones químicas. La ruta sintética clave implica la formación de una estructura central de 2-sulfanylidene-1,3-diazinana-4,6-diona. Las condiciones de reacción generalmente incluyen el uso de reactivos y solventes específicos para facilitar la formación del compuesto deseado .

Métodos de Producción Industrial

Si bien los métodos detallados de producción industrial para MDG 548 no están fácilmente disponibles, la síntesis del compuesto probablemente involucra procesos químicos escalables que garantizan un alto rendimiento y pureza. Estos métodos se optimizarían para la producción a gran escala para satisfacer las demandas de la investigación científica y las posibles aplicaciones terapéuticas.

Análisis De Reacciones Químicas

Tipos de Reacciones

MDG 548 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran MDG 548 incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción se controlan cuidadosamente para garantizar la transformación deseada del compuesto .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de MDG 548 dependen de los reactivos y las condiciones específicas utilizadas. Estos productos son típicamente derivados del compuesto original, con modificaciones que mejoran su actividad biológica y su potencial terapéutico .

Aplicaciones Científicas De Investigación

MDG 548 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de las aplicaciones clave incluyen:

Química: MDG 548 se utiliza como un compuesto modelo para estudiar las relaciones estructura-actividad de los agonistas de PPARγ.

Biología: En la investigación biológica, MDG 548 se utiliza para estudiar el papel de PPARγ en varios procesos celulares.

Medicina: MDG 548 tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, como la diabetes y la obesidad.

Mecanismo De Acción

MDG 548 ejerce sus efectos activando PPARγ, un receptor hormonal nuclear que regula la expresión de genes involucrados en el metabolismo de la glucosa y los lípidos . La activación de PPARγ por MDG 548 conduce a cambios en la expresión génica que promueven la sensibilidad a la insulina, reducen la inflamación y mejoran el metabolismo de los lípidos . Estas acciones están mediadas por objetivos moleculares y vías específicas, incluida la modulación de las respuestas inflamatorias y la mejora de la capacidad fagocítica en la microglía .

Comparación Con Compuestos Similares

MDG 548 es único entre los agonistas de PPARγ debido a su estructura química y actividad biológica específicas. Compuestos similares incluyen otros agonistas de PPARγ, como rosiglitazona y pioglitazona . MDG 548 tiene propiedades distintas que lo hacen particularmente efectivo en modular el fenotipo inflamatorio de la microglía y mejorar su capacidad fagocítica . Esto lo diferencia de otros agonistas de PPARγ y destaca su potencial para aplicaciones terapéuticas.

Lista de Compuestos Similares

- Rosiglitazona

- Pioglitazona

- Troglitazona

- Ciglitazona

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y actividades biológicas específicas .

Propiedades

Fórmula molecular |

C18H13ClN2O3S |

|---|---|

Peso molecular |

372.8 g/mol |

Nombre IUPAC |

5-[(3-chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C18H13ClN2O3S/c19-14-9-12(8-13-16(22)20-18(25)21-17(13)23)6-7-15(14)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,25) |

Clave InChI |

WJNBKDZARWFFKR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Cl |

Sinónimos |

5-(4-(benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione MDG 548 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

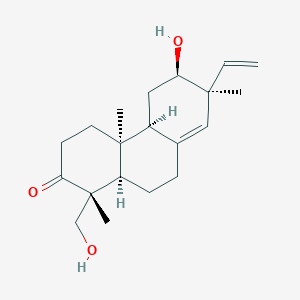

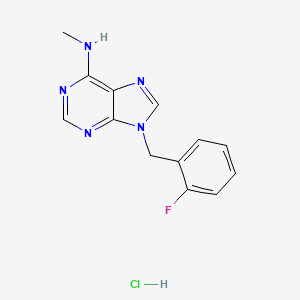

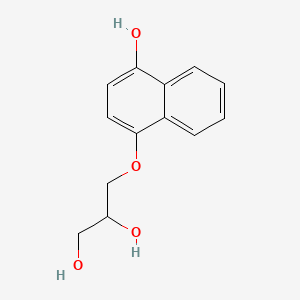

![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)

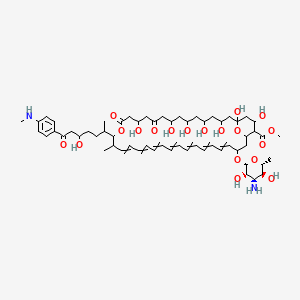

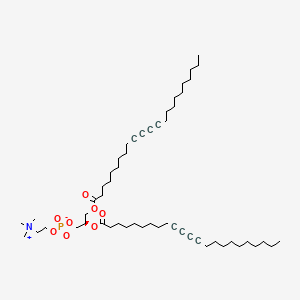

![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)

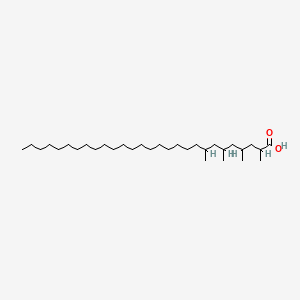

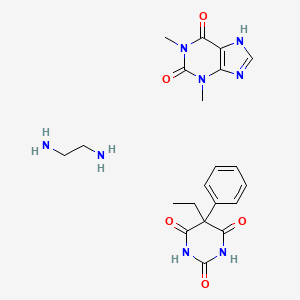

![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)